Citronellyl isovalerate

Description

Historical Perspective of Related Volatile Ester Research

The study of volatile esters, a significant class of organic compounds, has a rich history intertwined with the development of analytical chemistry and the flavor and fragrance industries. solubilityofthings.com Early research focused on identifying the characteristic aromas of fruits and flowers, leading to the discovery that esters were key components of many essential oils. solubilityofthings.comresearchgate.net The work on volatile esters gained momentum with the advent of techniques like gas chromatography, which enabled the separation and identification of individual compounds from complex mixtures. mdpi.comnih.gov

In the mid-20th century, researchers like Sanadze first observed that plants emit gaseous organic substances, with isoprene (B109036) being one of the first identified compounds. mdpi.com This opened the door to understanding the biosynthesis of these volatile compounds in plants. Subsequent research has identified approximately 1,700 volatile compounds from over 90 plant families, with esters being a major category. researchgate.nettandfonline.com These compounds are now known to be synthesized by plants for various purposes, including attracting pollinators, defending against herbivores, and as antimicrobial agents. researchgate.netnih.gov The study of volatile esters continues to be an active area of research, with a focus on their biosynthesis, ecological roles, and applications. tandfonline.comnih.gov

Significance in Interdisciplinary Chemical Biology and Ecology

Citronellyl isovalerate and related volatile esters are of significant interest in the interdisciplinary fields of chemical biology and ecology. These compounds act as semiochemicals, which are chemical signals that mediate interactions between organisms. rsc.orgrsc.org For instance, many volatile esters serve as pheromones, influencing the behavior of insects and other animals. rsc.orgrsc.org The specific blend of volatile esters emitted by a plant can attract specific pollinators or repel herbivores, playing a crucial role in the plant's reproductive success and survival. researchgate.netpnas.org

The study of these interactions, known as chemical ecology, seeks to understand the chemical language of nature. By identifying the specific volatile esters involved in these interactions, scientists can develop environmentally friendly pest control strategies. For example, synthetic pheromones can be used to disrupt the mating of pest insects, reducing the need for broad-spectrum pesticides. ontosight.ai Furthermore, understanding the biosynthesis of these compounds in plants can lead to the development of crops with enhanced resistance to pests or with more desirable flavors and fragrances. frontiersin.orgfrontiersin.org

Current Gaps and Future Directions in Scholarly Inquiry

Despite significant progress, there are still gaps in our understanding of volatile esters like this compound. A key area for future research is the complete elucidation of the biosynthetic pathways for all volatile esters in different plant species. While the general pathways are known, the specific enzymes and regulatory mechanisms for many individual esters are yet to be identified. nih.govnih.gov Another challenge is understanding the complex interplay of genetic and environmental factors that influence the production and emission of these compounds. mdpi.com

Future research will likely focus on a number of areas. The development of more sensitive analytical techniques will allow for the detection and quantification of a wider range of volatile esters in complex biological samples. nih.govresearchgate.net Advances in molecular biology and metabolic engineering will enable the manipulation of volatile ester production in plants and microorganisms, opening up new possibilities for improving crop traits and producing valuable compounds. tandfonline.commdpi.com Furthermore, continued research in chemical ecology will uncover new roles for volatile esters in mediating ecological interactions, providing further insights into the intricate chemical communication systems in nature. rsc.orgrsc.org

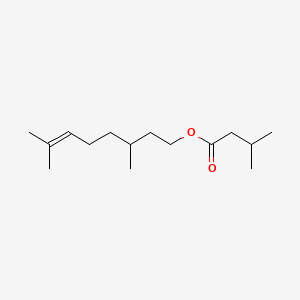

Structure

3D Structure

Properties

CAS No. |

68922-10-1 |

|---|---|

Molecular Formula |

C15H28O2 |

Molecular Weight |

240.38 g/mol |

IUPAC Name |

3,7-dimethyloct-6-enyl 3-methylbutanoate |

InChI |

InChI=1S/C15H28O2/c1-12(2)7-6-8-14(5)9-10-17-15(16)11-13(3)4/h7,13-14H,6,8-11H2,1-5H3 |

InChI Key |

WZTNQQJXPYEGAF-UHFFFAOYSA-N |

SMILES |

CC(C)CC(=O)OCCC(C)CCC=C(C)C |

Canonical SMILES |

CC(C)CC(=O)OCCC(C)CCC=C(C)C |

density |

d 0.88 |

Other CAS No. |

68922-10-1 |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways

Precursor Identification and Biogenetic Origin

The formation of citronellyl isovalerate is a testament to the modularity of natural product biosynthesis, where building blocks from disparate pathways are combined to create a diverse array of chemical structures. The biogenetic origins of its precursors, citronellol (B86348) and isovaleric acid, are rooted in isoprenoid and fatty acid metabolism, respectively.

The backbone of the citronellol precursor, geranyl diphosphate (B83284) (GPP), is assembled through the universal isoprenoid biosynthetic pathways. In nature, two primary and independent pathways are responsible for synthesizing the five-carbon building blocks of all isoprenoids: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).

The Mevalonate (B85504) (MVA) pathway , which starts from acetyl-CoA, is the primary route in the cytosol of most eukaryotes, archaea, and some bacteria. The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway , beginning with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate, operates in the plastids of plants, most eubacteria, and photosynthetic organisms.

Both pathways culminate in the production of IPP and DMAPP. A subsequent head-to-tail condensation of one molecule of DMAPP and one molecule of IPP, catalyzed by GPP synthase, yields the ten-carbon intermediate, geranyl diphosphate (GPP), the direct precursor for monoterpenes like citronellol. Engineering efforts to enhance citronellol production in microorganisms like Saccharomyces cerevisiae often involve the overexpression of genes within the MVA pathway to boost the supply of GPP.

Table 1: Comparison of Isoprenoid Biosynthesis Pathways | Feature | Mevalonate (MVA) Pathway | 2-C-methyl-D-erythritol 4-phosphate (MEP) Pathway | |

Microbial Catabolism and Biodegradation Pathways

The breakdown of this compound in microbial systems is a critical aspect of its environmental lifecycle. Aerobic bacteria, particularly species from the genus Pseudomonas, have demonstrated the capacity to utilize this and related acyclic monoterpenes as a source of carbon and energy. microbiologyresearch.orgnih.govasm.orgresearchgate.net

Aerobic Degradation Mechanisms (e.g., Pseudomonas species)

The aerobic degradation of this compound by Pseudomonas species is a multi-step process involving enzymatic hydrolysis followed by the catabolism of its constituent parts through specialized metabolic pathways. microbiologyresearch.orgnih.govasm.orgresearchgate.netoup.com

The initial and crucial step in the microbial degradation of this compound is the hydrolysis of its ester bond. evitachem.comsvdcdn.com This reaction is catalyzed by esterase enzymes, which cleave the molecule into its parent alcohol, citronellol, and its parent carboxylic acid, isovaleric acid. evitachem.cominchem.org This enzymatic hydrolysis is a common strategy employed by microorganisms to break down complex organic esters into smaller, more manageable molecules that can enter central metabolic pathways. svdcdn.com

| Reactant | Enzyme | Products |

|---|---|---|

| This compound | Esterase | Citronellol + Isovaleric Acid |

Following hydrolysis, the resulting citronellol molecule undergoes oxidation. In Pseudomonas species, this process typically involves the sequential conversion of citronellol to citronellal (B1669106) (an aldehyde) and then to citronellic acid. researchgate.netnih.gov This oxidation is a key step in preparing the carbon skeleton of citronellol for further degradation. asm.orgnih.gov The conversion of the alcohol group to a carboxylic acid is a common theme in the microbial catabolism of organic compounds, as it facilitates subsequent activation to a coenzyme A (CoA) thioester. asm.orgfrontiersin.org

The complete breakdown of the citronellol and isovaleric acid moieties derived from this compound relies on two interconnected metabolic pathways: the Acyclic Terpene Utilization (Atu) pathway and the Leucine (B10760876)/Isovalerate Utilization (Liu) pathway. microbiologyresearch.orgasm.orgoup.comasm.org

The Atu pathway is specifically responsible for the degradation of acyclic terpenes like citronellol. nih.govasm.orgoup.com After its conversion to citronellic acid and subsequent activation to citronellyl-CoA, the molecule enters the Atu pathway. asm.orgfrontiersin.org A key challenge in the degradation of such compounds is the presence of methyl branches that can hinder the standard β-oxidation process. asm.orgoup.com The Atu pathway overcomes this by a series of reactions, including carboxylation, that ultimately prepare the molecule for entry into central metabolism. asm.orgresearchgate.net

The isovaleric acid component, as well as intermediates from the Atu pathway, are metabolized through the Liu pathway. microbiologyresearch.orgasm.orgasm.org This pathway is also responsible for the breakdown of the amino acid leucine. microbiologyresearch.orgasm.org The convergence of the Atu and Liu pathways occurs at the level of 3-methylcrotonyl-CoA. microbiologyresearch.orgasm.orgiastate.edu

Several key enzymes are instrumental in the Atu and Liu pathways. Geranyl-CoA carboxylase (GCase) is a critical enzyme in the Atu pathway. microbiologyresearch.orgasm.orgoup.com It catalyzes the carboxylation of geranyl-CoA, a key step in overcoming the steric hindrance caused by the methyl group, allowing for subsequent degradation. asm.orgnih.gov The genes encoding the subunits of this enzyme, atuC and atuF, have been identified in Pseudomonas aeruginosa. microbiologyresearch.orgresearchgate.net

Methylcrotonyl-CoA carboxylase (MCase) is a central enzyme in the Liu pathway. microbiologyresearch.orgoup.comasm.org It carboxylates 3-methylcrotonyl-CoA, an intermediate derived from both isovalerate and the breakdown of citronellol. microbiologyresearch.orgasm.orgnih.gov The genes for the subunits of MCase, liuB and liuD, are also found in P. aeruginosa. microbiologyresearch.orgiastate.edu The coordinated action of these carboxylases is essential for the complete mineralization of this compound.

| Enzyme | Pathway | Function | Encoding Genes (in P. aeruginosa) |

|---|---|---|---|

| Geranyl-CoA carboxylase (GCase) | Atu | Carboxylation of geranyl-CoA | atuC/atuF |

| Methylcrotonyl-CoA carboxylase (MCase) | Liu | Carboxylation of 3-methylcrotonyl-CoA | liuB/liuD |

Environmental Fate and Biotransformation Products

The microbial degradation of this compound is a significant factor in its environmental persistence. Due to its susceptibility to hydrolysis and subsequent microbial catabolism, it is not expected to be highly persistent in environments where competent microbial populations exist. The primary biotransformation products are its constituent alcohol, citronellol, and carboxylic acid, isovaleric acid. evitachem.com Further degradation leads to intermediates of the Atu and Liu pathways, which are ultimately channeled into central metabolic cycles, leading to the production of carbon dioxide, water, and biomass. asm.orginchem.org The indoor use of products containing this compound is anticipated to result in minimal environmental exposure and ecological effects. publicnow.com

Enzymatic Biocatalysis and Biotransformation

Lipase-Catalyzed Esterification and Transesterification

Lipase-catalyzed reactions offer a green alternative for producing citronellyl isovalerate, avoiding the harsh conditions and by-product formation associated with chemical methods. These enzymatic processes can be performed using either isolated lipases or whole-cell biocatalysts.

Enzyme Kinetics and Reaction Optimization

The enzymatic synthesis of this compound from citronellol (B86348) and isovaleric acid is influenced by several key parameters that affect the reaction kinetics. These include the molar ratio of the substrates, the type and concentration of the lipase (B570770), the solvent used, temperature, and reaction time.

Optimal conditions for the lipase-catalyzed synthesis of citronellyl esters often involve a specific molar ratio of citronellol to the acyl donor. For instance, in the synthesis of various citronellyl esters, a 1:1 molar ratio of citronellol to the acyl donor has been utilized. scielo.br The reaction temperature is another critical factor, with studies showing optimal temperatures for lipase activity typically ranging from 30 to 70°C. scielo.br For example, the synthesis of citronellyl esters using Novozym® 435 was conducted at 70°C, achieving high conversion rates. scielo.br The choice of solvent also plays a significant role, with non-aqueous organic solvents like hexane (B92381) and heptane (B126788) being commonly used.

Product inhibition can be a challenge in these reactions, where the accumulation of this compound can inhibit lipase activity at concentrations greater than 250 mM. To overcome this, solvent engineering and the use of ionic liquids have been explored.

The kinetics of lipase-catalyzed reactions can be complex. For the synthesis of ethyl isovalerate, another flavor ester, studies have investigated the influence of the reaction media on the kinetics, comparing systems with n-hexane and mixed solvents. researchgate.net Similarly, for citronellyl laurate, an ordered bi-bi kinetic model was developed, considering the inhibitory effects of lauric acid and the influence of temperature. researchgate.net

Table 1: Reaction Parameters for Lipase-Catalyzed Synthesis of Citronellyl Esters

| Parameter | Typical Range/Value | Source |

| Molar Ratio (Citronellol:Isovaleric Acid) | 1:1 to 1:3 | |

| Catalyst | Immobilized lipase (e.g., Novozym® 435) | scielo.br |

| Solvent | Hexane, Heptane, Ionic Liquids | |

| Temperature | 30–70 °C | scielo.br |

| Reaction Time | 6–48 hours |

Substrate Specificity and Selectivity in In Vitro Systems

The choice of lipase is crucial as it determines the substrate specificity and selectivity of the esterification or transesterification reaction. Lipases from different microbial sources exhibit varying affinities for different alcohols and acyl donors. For instance, Candida antarctica lipase B (CALB), often used in its immobilized form as Novozym® 435, is a highly efficient catalyst for the synthesis of a wide range of flavor esters, including those of citronellol. nih.govnih.gov

Studies have shown that lipases can catalyze the acylation of citronellol with various linear acylating agents, from C3 to C18 acids. scielo.br In a study using Novozym® 435, high conversion rates (not less than 91%) were achieved for the esterification of citronellol with propionic, butyric, valeric, hexanoic, octanoic, lauric, myristic, stearic, and oleic acids. scielo.br This demonstrates the broad substrate specificity of this particular lipase.

The selectivity of the lipase is also important, particularly in preventing side reactions. In the synthesis of citronellyl esters, lipases offer high regio-, chemo-, and enantioselectivity, leading to purer products under mild conditions. scielo.br This is a significant advantage over chemical synthesis, which can produce a variety of by-products. scielo.br

Immobilized Enzyme Systems for Biocatalysis

To enhance the stability, reusability, and ease of separation of lipases, they are often immobilized on various support materials. mdpi.com Immobilization can also improve the enzyme's performance in non-aqueous media. academie-sciences.fr

A variety of materials have been explored as carriers for lipase immobilization, including inorganic materials like silica (B1680970) and Celite, as well as organic polymers like chitosan (B1678972) and acrylic resins. researchgate.netnih.govplos.org The choice of support material is critical as it can influence the enzyme's activity, stability, and substrate affinity. academie-sciences.fr For example, highly hydrophobic supports tend to perform better in the synthesis of short-chain esters where water is produced, as they help to minimize the hydrolysis of the newly formed ester. mdpi.com

Novozym® 435, a commercially available immobilized lipase, utilizes an acrylic resin as the support for Candida antarctica lipase B. mdpi.com This biocatalyst has been successfully used in the synthesis of various citronellyl esters. scielo.brresearchgate.net The use of ionic liquids in combination with immobilized lipases has been shown to enhance reusability, with one study reporting 80% activity retention after 7 cycles.

The operational stability of immobilized lipases is a key advantage. For instance, in the synthesis of pentyl isovalerate, lipases immobilized on Celite 545 demonstrated better operational stability than those on Amberlite IRA-938. researchgate.net In another study, an immobilized lipase was reused for 10 consecutive batches for flavor ester synthesis with less than 10% activity loss. nih.gov

Table 2: Comparison of Support Materials for Lipase Immobilization

| Support Material | Characteristics | Advantages | Source |

| Silica-based materials | High mechanical strength, thermal stability, resistance to organic solvents. nih.gov | Excellent matrices for immobilizing enzymes. nih.gov | nih.gov |

| Celite | Porous diatomaceous earth. | Can lead to higher activity and thermal stability compared to some other supports. researchgate.net | researchgate.net |

| Chitosan | Polysaccharide with reactive amino groups. plos.org | High affinity for enzymes, allows for covalent bonding. plos.org | plos.org |

| Acrylic Resin (e.g., Lewatit® VP OC 1600) | Moderately hydrophobic macroporous support. mdpi.com | Used in commercial preparations like Novozym® 435. mdpi.com | mdpi.com |

Novel Biocatalytic Systems for Production

Beyond the use of isolated and immobilized lipases, research has also focused on developing novel biocatalytic systems, including whole-cell biotransformation and the engineering of microbial strains for more efficient and cost-effective ester production.

Whole-Cell Biotransformation Methodologies

Whole-cell biocatalysis utilizes intact microbial cells that naturally produce the desired enzymes, such as lipases. This approach eliminates the need for costly and time-consuming enzyme purification and immobilization steps. biomedpharmajournal.org Fungal cells, with their robust cell walls, are particularly well-suited for this purpose. researchgate.net

Several fungal species, including those from the genera Rhizopus, Aspergillus, and Mucor, have been investigated as whole-cell biocatalysts for ester synthesis. researchgate.netconicet.gov.ar For example, Mucor circinelloides has been shown to be an effective producer of intracellular membrane-bound lipase and has been used for the production of ethyl esters. researchgate.netconicet.gov.ar Similarly, Rhizopus oryzae cells have been demonstrated to efficiently catalyze the methanolysis of vegetable oils. biomedpharmajournal.org

These whole-cell biocatalysts can be used in a free or immobilized state. Immobilizing the cells on supports like polyurethane foam or nonwoven fabric allows for easy separation from the reaction mixture and facilitates reuse. biomedpharmajournal.orgresearchgate.net In some cases, cell immobilization can occur spontaneously during cell growth, further simplifying the process. biomedpharmajournal.org

The use of whole-cell biocatalysts from oleaginous fungi has also been explored for biodiesel production, which involves transesterification reactions similar to those used for flavor ester synthesis. ekb.eg Strains of Rhizopus arrhizus and Penicillium crustosum have been identified as promising whole-cell lipase sources. ekb.eg

Engineering of Microbial Strains for Ester Production

Metabolic engineering of microbial strains, particularly yeast like Saccharomyces cerevisiae and Pichia pastoris, offers a powerful strategy for enhancing the production of esters, including terpene esters like this compound. mdpi.commedcraveonline.com This involves modifying the organism's genetic makeup to improve the metabolic pathways leading to the desired product. frontiersin.org

A key strategy is to increase the availability of the precursor molecules, which for this compound are citronellol (a monoterpenoid) and a derivative of isovaleric acid. The production of terpenoids in engineered microbes typically relies on the mevalonate (B85504) (MVA) or the 2-methyl-D-erythritol-4-phosphate (MEP) pathway to generate the universal C5 precursor, isopentenyl pyrophosphate (IPP). nih.gov By overexpressing key enzymes in these pathways, the flux towards terpenoid synthesis can be increased. mdpi.com

For the esterification step, alcohol acyltransferases (AATs) are the key enzymes. researchgate.net In yeast, the ATF1 and ATF2 genes encode for alcohol acetyltransferases that are responsible for the formation of acetate (B1210297) esters. researchgate.netnih.gov Overexpression of these genes has been shown to significantly increase the production of esters like ethyl acetate and isoamyl acetate. nih.govijbiotech.com Similar strategies could be applied to enhance the production of this compound by introducing or engineering an AAT with high specificity towards citronellol and an isovaleryl donor.

Comparative Reaction Kinetics under Varied Conditions

Key parameters that have been systematically studied include the type of lipase used, reaction temperature, substrate molar ratio, and the nature of the solvent. For instance, in the lipase-catalyzed synthesis of citronellyl esters, immobilized lipases such as Novozym® 435 are frequently employed due to their high stability and reusability.

Studies have shown that temperature plays a crucial role in the enzymatic synthesis of related citronellyl esters. For example, in the Novozym-catalyzed synthesis of citronellyl butyrate (B1204436) in a solvent-free medium, the yield after 2 hours of reaction was observed to increase with temperature, reaching 100% at higher temperatures within the studied range. researchgate.net Similarly, for the synthesis of citronellyl butyrate using free Candida rugosa lipase, the optimal temperature for achieving a high conversion rate of approximately 94% was found to be 40°C after a 24-hour incubation period. researchgate.net

The molar ratio of the substrates, citronellol and isovaleric acid (or its derivatives), is another critical variable. A study on the enzymatic synthesis of citronellyl acetate found that a 2:1 alcohol-to-acid molar ratio resulted in a 98% molar conversion at 30°C in n-hexane. researchgate.net

The choice of solvent also has a considerable impact on the reaction kinetics. While some syntheses are performed in solvent-free systems, others utilize organic solvents like hexane to facilitate the reaction. researchgate.net The use of ionic liquids has also been explored to enhance conversion rates and improve enzyme recycling.

Transesterification offers an alternative route to direct esterification for producing this compound. This method often leads to faster reaction times and higher yields due to the removal of byproducts that can inhibit the reaction.

Below are interactive data tables summarizing the findings from various research studies on the synthesis of citronellyl esters under different conditions.

Table 1: Comparative Kinetics of Citronellyl Ester Synthesis

| Reaction Type | Catalyst | Temperature (°C) | Conversion (%) | Time (h) |

| Esterification | Novozym® 435 | 70 | 97 | 2 |

| Transesterification | Pseudomonas fluorescens | 40 | 98 | 24 |

| Hydrolysis (Acid) | HCl | 25 | 85 | 6 |

This table presents a comparison of different reaction types for citronellyl esters, highlighting the catalyst used, reaction temperature, conversion percentage, and reaction time.

Table 2: Influence of Temperature on Citronellyl Butyrate Synthesis

| Catalyst | Temperature (°C) | Conversion/Yield (%) | Time (h) |

| Novozym | 30-70 | >96 (yield) | 2 |

| Candida rugosa lipase | 40 | ~94 (conversion) | 24 |

This table showcases the effect of temperature on the synthesis of citronellyl butyrate using different lipases, indicating the conversion or yield achieved at specific temperatures and reaction times.

Table 3: Typical Conditions for Enzymatic Esterification of Citronellyl Esters

| Parameter | Typical Value |

| Citronellol:Isovaleric Acid Molar Ratio | 1:2 |

| Lipase Type | Novozym 435 (immobilized) |

| Temperature (°C) | 40 |

| Reaction Time (h) | 24 |

| Solvent | Hexane |

| Yield (%) | 91–98 |

This table outlines typical parameters for the enzymatic esterification of citronellyl esters, including substrate molar ratio, lipase type, temperature, reaction time, solvent, and the resulting yield.

These research findings collectively demonstrate that by carefully selecting the enzyme, and optimizing reaction conditions such as temperature, substrate ratio, and solvent, it is possible to achieve high yields of this compound through enzymatic biocatalysis.

Ecological Roles and Chemical Ecology

Interactions in Plant Systems

Occurrence in Plant Essential Oils and Volatile Profiles

Citronellyl isovalerate is a naturally occurring compound found in the essential oils and volatile profiles of several plant species. Its presence contributes to the characteristic aroma of these plants.

Notably, it has been identified as a major constituent in the essential oil of Pelargonium graveolens (rose geranium) leaves, accounting for 10.41% of the oil's composition in one study. researchgate.netresearchgate.net Other significant compounds found alongside it in P. graveolens include menthol, linalool, and p-menthone. researchgate.netresearchgate.net The essential oil of this plant is known for its sweet, rose-like fragrance. researchgate.net Different genotypes of rose-scented geraniums can produce varying compositions of volatile oils. researchgate.net For instance, one genotype was found to be rich in geranyl isovalerate. researchgate.net The essential oils of various Pelargonium species are complex mixtures, with some containing a high percentage of terpene esters, including this compound. ni.ac.rs

The compound has also been detected in the essential oil of Artemisia glabella, a species of sagebrush, at a concentration of 1.2%. dergipark.org.tr Additionally, it has been reported in the essential oil from the roots and rhizomes of Valeriana wallichii. pherobase.com Research on the essential oil of Tetrataenium nephrophyllum identified geranyl isovalerate as a major constituent. researchgate.net

| Plant Species | Compound | Concentration (%) | Plant Part |

|---|---|---|---|

| Pelargonium graveolens | This compound | 10.41 | Leaves |

| Artemisia glabella | This compound | 1.2 | Not specified |

| Valeriana wallichii | This compound | Not specified | Roots and rhizomes |

| Rose-scented geranium (genotype 2) | Geranyl isovalerate | 0.9 | Flowers |

| Tetrataenium nephrophyllum | Geranyl isovalerate | 8.3 | Aerial parts |

Diurnal and Seasonal Variation in Plant Metabolite Expression

The production and emission of volatile compounds in plants, including terpene esters like this compound, are not static but can fluctuate based on daily and seasonal cycles. ncsu.edu These variations are often driven by environmental factors such as light, temperature, and humidity, which influence the plant's metabolic processes. ncsu.edu

For instance, studies on Pycnocycla spinosa have demonstrated diurnal variations in the concentrations of related terpene esters. researchgate.netbrieflands.comnih.gov In this plant, the concentration of geranyl isovalerate was observed to fluctuate significantly throughout the day, ranging from 7.75% to 23.99%. researchgate.netbrieflands.comnih.govnih.gov Another ester, citronellyl pentanoate, also showed diurnal changes, with its lowest levels recorded at 1:00 PM and highest at 4:00 PM. brieflands.comnih.gov Such fluctuations suggest that the timing of harvest can significantly impact the chemical composition and quality of essential oils. researchgate.netbrieflands.comnih.gov The interplay between primary and secondary metabolism, influenced by the plant's internal circadian clock and external environmental cues, leads to these dynamic changes in phytochemical profiles. ncsu.edu

Putative Roles in Plant-Environment Interactions

The emission of volatile organic compounds like this compound from plants is believed to play a role in their interactions with the surrounding environment. These compounds can act as signals in plant-insect interactions, either attracting pollinators or repelling herbivores. researchgate.net The specific blend of volatiles released by a plant creates a chemical signature that can be used by insects to locate host plants for feeding and laying eggs. researchgate.net

Insect Chemical Communication and Semiochemistry

Identification as Pheromone Component or Synergist in Pest Species (e.g., Coleoptera: Elateridae, Mealybugs)

This compound and structurally related compounds have been identified as components of sex pheromones or as synergists in several insect species, particularly within the Coleoptera (click beetles) and Hemiptera (mealybugs) orders.

In the click beetle species Agriotes litigiosus, geranyl isovalerate has been identified as a female-produced sex pheromone that attracts males. nih.govresearchgate.net Pheromone gland extracts of this species contain this compound, and it is used in baits for monitoring this pest. nih.govresearchgate.net Research has also led to the development of optimized bait compositions for other Agriotes species, such as a mix of geranyl octanoate (B1194180) and geranyl butanoate for A. lineatus and geranyl butanoate alone for A. sputator. nih.gov

Within mealybugs, while this compound itself has not been prominently identified as a primary pheromone component, related esters of irregular monoterpenes are common. For example, in Israeli populations of the vine mealybug, Planococcus ficus, (S)-(+)-lavandulyl isovalerate has been found in headspace volatiles. rsc.orgrsc.orgscience.govscribd.com The major sex pheromone of this species is (S)-(+)-lavandulyl senecioate. rsc.orgrsc.org The use of species-specific pheromone structures is a characteristic of scale and mealybug chemical communication. rsc.org

Behavioral Bioassays and Efficacy in Insect Response Studies

The identification of this compound and its analogs as semiochemicals is supported by behavioral bioassays that demonstrate their activity in eliciting responses from insects.

Field trapping experiments are a common method to test the attractiveness of synthetic pheromones. For Agriotes litigiosus, traps baited with geranyl isovalerate have been shown to capture significant numbers of male beetles, confirming its role as a sex attractant. nih.govpageplace.de The dose of the pheromone used in these traps is a critical factor, as the response of the insects is typically dose-dependent. pageplace.de

In the case of the vine mealybug, behavioral responses to lavandulyl isovalerate have been somewhat ambiguous. While laboratory-reared males showed attraction, field observations in vineyards indicated repulsion. science.gov This highlights the complexity of insect behavior and the potential for different responses depending on the environmental context. Further research into the individual responses of male mealybugs is needed to clarify the precise role of this compound. science.gov Behavioral bioassays, often conducted in olfactometers, are crucial for determining the attractive or repellent effects of specific compounds and concentrations on insects. mdpi.comnih.gov

Chemoreception Mechanisms in Arthropods

The detection of volatile compounds like this compound by arthropods is a critical aspect of their survival, influencing behaviors such as host location, mating, and avoidance of toxins or predators. This process is mediated by a sophisticated olfactory system, primarily located in the antennae, which house various chemoreceptors.

While specific olfactory receptors (ORs) for this compound have not been definitively identified, research on related compounds provides a framework for understanding its reception. The molecule is an ester of citronellol (B86348) (an acyclic terpene alcohol) and isovaleric acid (a branched-chain fatty acid). Arthropod olfactory systems possess ORs tuned to detect both alcohol and ester functional groups. For instance, studies on the ponerine ant, Harpegnathos saltator, have functionally characterized numerous ORs, revealing responses to a wide array of "general odorants," including molecules structurally related to the components of this compound, such as citronellol, geraniol, and ethyl isovalerate. pnas.orgnih.gov This suggests that the perception of this compound likely involves a combination of receptors that recognize the terpenoid backbone and the isovalerate ester group.

The insect chemoreceptor complex is unique, and its intracellular signaling pathways may offer advantages for localizing odors in flight. google.com Stimulation by an odorant can lead to the phosphorylation of the odorant receptor co-receptor (Orco), a process that modulates the sensitivity and dynamic range of the neuron. google.com This mechanism is crucial for efficiently tracking airborne odor plumes. google.com Furthermore, it has been established that chemoreceptors responsible for repellent responses in mosquitoes and other arthropods are present on the antennae and are activated by monoterpenoids. epo.org Given that this compound and its derivatives are explored for their insect repellent properties, it is highly probable that their mode of action involves binding to specific ORs on the antennal sensilla, triggering an avoidance behavior.

| Compound Group | Related Compounds Tested | Relevant Arthropod Species | Key Finding | Reference |

|---|---|---|---|---|

| Terpene Alcohols | Citronellol, Geraniol | Harpegnathos saltator (ant) | Specific odorant receptors (ORs) show inhibitory responses to these molecules, indicating they are detected by the olfactory system. | pnas.org |

| Short-chain Esters | Ethyl isovalerate | Harpegnathos saltator (ant) | Tested as a general odorant in the functional characterization of ant ORs. | pnas.orgnih.gov |

| Monoterpenoids | Citronella oil, Citronellyl pivalate | Mosquitoes | Activate chemosensory sensilla on the antennae, eliciting a repellent response. | epo.org |

Role in Microbial Interactions and Volatile Signaling

Volatile organic compounds are key mediators in the microbial world, influencing community structure, facilitating communication, and acting as competitive agents. This compound and its constituents are active participants in these microbial dynamics.

Impact on Microbial Growth and Community Dynamics

This compound can serve as a carbon and energy source for certain bacteria, thereby directly influencing their growth and proliferation. Research has shown that bacteria from the genus Pseudomonas are capable of degrading this compound. oup.com The initial step in this catabolic process is the hydrolysis of the ester bond, which releases citronellol and isovaleric acid. oup.com

Pseudomonas species possess specific genetic pathways to metabolize these breakdown products. The acyclic terpene utilization (Atu) pathway is essential for the degradation of citronellol, while the leucine (B10760876) and isovalerate utilization (Liu) pathway is responsible for catabolizing isovalerate. microbiologyresearch.orgresearchgate.net For example, Pseudomonas aeruginosa can utilize acyclic terpene alcohols as a sole carbon source when it has functional Atu and Liu pathways. microbiologyresearch.org The ability of microbes like Pseudomonas mendocina to effectively degrade citronellol and related esters highlights their role in the biogeochemical cycling of these compounds and their potential use in bioremediation. oup.comnih.gov

Conversely, microbial volatiles can also inhibit the growth of competing microorganisms. researchgate.netmdpi.com While direct studies on the antimicrobial action of this compound are limited, related isovalerate esters have shown such properties. For instance, methyl isovalerate produced by Bacillus species exhibits strong nematicidal activity. ukzn.ac.za This suggests that this compound or its metabolic byproducts could play a role in structuring microbial communities by selectively inhibiting the growth of susceptible organisms.

| Microorganism | Compound Utilized | Metabolic Pathway | Key Finding | Reference |

|---|---|---|---|---|

| Pseudomonas spp. | This compound | Hydrolysis followed by β-oxidation | Can degrade the compound by first breaking it into citronellol and isovaleric acid. | oup.com |

| Pseudomonas aeruginosa | Citronellol | Acyclic Terpene Utilization (Atu) | GCase and MCase are key carboxylases in the pathway. | researchgate.net |

| Pseudomonas aeruginosa | Isovalerate | Leucine/Isovalerate Utilization (Liu) | The liuABCDE gene cluster is essential for catabolizing methyl-branched compounds. | microbiologyresearch.org |

| Bacillus spp. | Methyl isovalerate (VOC) | N/A (Product) | Produces this volatile which has nematicidal activity. | ukzn.ac.za |

Volatile Organic Compound (VOC) Mediated Communication

The production and detection of VOCs form a chemical language among microorganisms, mediating complex interactions such as symbiosis, competition, and quorum sensing. researchgate.net The breakdown of this compound by bacteria like Pseudomonas is a clear example of a microbe responding to a chemical cue from its environment. oup.com

Furthermore, the components of this compound are themselves part of the microbial volatile lexicon. Isovaleric acid (also known as 3-methylbutanoic acid) is a short-chain fatty acid produced during the microbial fermentation of amino acids like leucine. microbiologyresearch.orgmdpi.com These fatty acids are well-established as end-products of microbial metabolism and can act as signaling molecules. researchgate.net For example, 3-methylbutanoic acid emitted by Bacillus velezensis shows antifungal activity. mdpi.com

The production of various esters, including those of isovaleric acid, is common among microbes and contributes to the characteristic scent of many microbial cultures and fermented foods. ukzn.ac.za The presence of these VOCs can signal the physiological state of a microbial community or indicate a food source for other organisms. Therefore, the release of this compound from a plant source can be interpreted by microbes as an environmental cue, potentially signaling a suitable substrate for colonization and triggering specific metabolic and behavioral responses.

Advanced Analytical Methodologies in Research

High-Resolution Chromatographic Techniques

High-resolution chromatographic techniques are fundamental for separating citronellyl isovalerate from complex matrices, such as essential oils, enabling its accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone for the analysis of volatile compounds like this compound. frontiersin.orgnih.gov This technique combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. In GC, the sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of compounds between the stationary phase of the column and the mobile gas phase. For this compound, a non-polar column is often employed, and its retention index is a key parameter for its identification. nih.gov

Once separated, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This process generates a unique fragmentation pattern, or mass spectrum, which serves as a molecular fingerprint. The mass spectrum of this compound exhibits a characteristic molecular ion peak and specific fragment ions that are diagnostic for its structure. nih.gov For instance, the molecular ion is observed at an m/z of 240.

For quantitative analysis, a calibration curve is constructed using pure standards of this compound. This allows for the determination of its concentration in a sample. The precision of quantification can be influenced by factors such as the choice of the stationary phase, which is crucial for resolving co-eluting compounds like geranyl isovalerate. The selection of specific ions for monitoring (Selected Ion Monitoring, SIM) can enhance the sensitivity and selectivity of the analysis.

Recent advancements, such as comprehensive two-dimensional gas chromatography (GC×GC) coupled with high-resolution time-of-flight mass spectrometry (HR-TOFMS), offer even greater resolving power for complex samples. nih.govnih.gov This technique utilizes two columns with different selectivities, providing a much higher peak capacity and enabling the separation of trace components that might co-elute in a single-dimension GC analysis. nih.gov

A study on the essential oil of Pelargonium graveolens identified this compound as a major constituent at 10.41% using GC-MS. researchgate.net The analysis was performed on an RTX-5 MS column with a specific temperature program to ensure the separation of various components. nih.gov

Table 1: GC-MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column Type | RTX-5 MS (30 m × 0.25 mm i.d. × 0.25 µm film thickness) nih.gov |

| Injector Temperature | 250 °C nih.gov |

| Carrier Gas | Helium nih.gov |

| Flow Rate | 1.41 mL/min nih.gov |

| Oven Temperature Program | Initial 45 °C for 2 min, then ramp to 300 °C at 5 °C/min, hold for 5 min nih.gov |

| Ionization Mode | Electron Impact (EI) at 70 eV nih.gov |

| Mass Scan Range | Typically 50-400 amu tandfonline.com |

| Molecular Ion (M+) | m/z 240 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

While GC-MS is ideal for volatile compounds, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for analyzing a broader range of metabolites, including less volatile and thermally labile compounds. creative-proteomics.com In the context of this compound research, LC-MS can be employed for metabolite profiling of biological systems where this ester might be metabolized. For instance, after enzymatic hydrolysis, this compound breaks down into citronellol (B86348) and isovaleric acid, which can be further metabolized. soton.ac.uk LC-MS can track these metabolites and their subsequent products.

The separation in LC is based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase. Reversed-phase chromatography is commonly used, where a non-polar stationary phase is paired with a polar mobile phase. creative-proteomics.com The separated compounds are then introduced into the mass spectrometer, often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which are softer ionization techniques suitable for a wider range of compounds than the EI used in GC-MS.

LC-MS/MS, or tandem mass spectrometry, provides an additional layer of structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. This is particularly useful for identifying metabolites in complex biological matrices. nih.gov Although direct analysis of the highly volatile this compound by LC-MS is less common than by GC-MS, the technique is invaluable for studying its metabolic fate.

Spectroscopic Characterization in Complex Matrices

Spectroscopic techniques provide detailed information about the molecular structure and functional groups of this compound, even within complex mixtures.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Reaction Monitoring

Fourier-transform infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups in a molecule. clairet.co.uk It is particularly useful for monitoring the progress of chemical reactions, such as the esterification reaction to synthesize this compound from citronellol and isovaleric acid.

The principle of FT-IR involves passing infrared radiation through a sample and measuring the absorption at different wavelengths. The absorption of specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule. The ester functional group in this compound has a characteristic strong absorption band for the carbonyl (C=O) stretch, typically in the region of 1735-1750 cm⁻¹. The C-O stretch of the ester also produces a distinct peak.

By monitoring the disappearance of the broad O-H stretch from the starting material, isovaleric acid, and the appearance of the strong C=O stretch of the ester product, the progress of the reaction can be followed in real-time. Attenuated Total Reflectance (ATR) FT-IR probes can be directly immersed in the reaction mixture, providing continuous data without the need for sampling. clairet.co.ukjasco-global.comnih.gov This allows for the determination of reaction kinetics and the optimization of reaction conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules, including this compound. weebly.comjchps.com It provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are crucial for confirming the structure.

¹H NMR spectroscopy provides information about the different types of protons in a molecule and their chemical environment. The chemical shift (δ) of a proton is influenced by the electron density around it. The integration of the peaks corresponds to the relative number of protons of each type, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

¹³C NMR spectroscopy provides information about the different carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbons. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity between protons and carbons. COSY identifies protons that are coupled to each other, while HSQC correlates protons directly to the carbons they are attached to. HMBC (Heteronuclear Multiple Bond Correlation) experiments can establish long-range correlations between protons and carbons, which is essential for piecing together the entire molecular structure. For a compound like this compound, NMR is used to confirm the ester linkage between the citronellyl and isovalerate moieties.

Advanced Metabolomics Approaches

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites in a biological system. nih.gov Advanced metabolomics approaches, integrating data from multiple analytical platforms, are being used to understand the role of compounds like this compound in biological processes. nih.gov

The analysis of volatile organic compounds (VOCs), including esters like this compound, is a key aspect of metabolomics, particularly in the study of plant and food aromas. frontiersin.orgnih.gov Integrated analyses combining volatile metabolomic data from GC-MS with transcriptomic data (the study of all RNA molecules) can provide insights into the biosynthesis pathways of these compounds. nih.govfrontiersin.org For example, by correlating the abundance of this compound with the expression levels of specific genes, researchers can identify the enzymes responsible for its production.

Statistical methods such as principal component analysis (PCA) and hierarchical cluster analysis (HCA) are often applied to the large datasets generated in metabolomics studies. nih.gov These methods help to identify patterns and correlations, for instance, discriminating between different plant varieties based on their volatile profiles. nih.gov

Targeted metabolomics focuses on a specific set of known metabolites, while untargeted metabolomics aims to capture a global snapshot of all measurable metabolites in a sample. nih.gov Both approaches are valuable in studying this compound. A targeted approach could be used to quantify its levels under different conditions, while an untargeted approach could reveal unexpected metabolic pathways involving this ester.

Non-Targeted Chemical Analysis of Volatile Bioactive Compounds

Non-targeted chemical analysis represents a comprehensive approach to identify a wide array of volatile compounds in a sample without pre-selecting specific analytes. This is particularly useful for complex matrices like essential oils or biological samples where numerous volatile organic compounds (VOCs) are present.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the non-targeted analysis of volatile compounds like this compound. The process involves separating the volatile components of a sample in a gas chromatograph, followed by detection and identification using a mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound. For this compound, the molecular ion peak at m/z 240 is a key identifier.

Advanced GC-MS systems, such as those with high-resolution Orbitrap mass spectrometry, enhance the capability for non-targeted analysis by providing highly accurate mass measurements, which aids in the confident identification of unknown compounds. nih.gov This is often coupled with techniques like headspace solid-phase microextraction (HS-SPME), which is a solvent-free method for extracting and concentrating volatile and semi-volatile compounds from a sample matrix before GC-MS analysis. mdpi.comresearchgate.net

The data generated from non-targeted GC-MS analysis is vast and complex. Therefore, sophisticated data processing and statistical analysis methods are employed. These can include chemometrics and multivariate statistical analyses to discern patterns and identify significant compounds within large datasets. hbni.ac.in

Table 1: GC-MS Parameters for the Analysis of Volatile Compounds

| Parameter | Typical Setting | Reference |

|---|---|---|

| Column | DB-Wax or HP-Innowax FSC (polar) | nih.govdergipark.org.tr |

| Carrier Gas | Helium | nih.govdergipark.org.tr |

| Injector Temperature | 250 °C | dergipark.org.tr |

| Oven Temperature Program | Initial temp. 40-60°C, ramped to 220-240°C | nih.govdergipark.org.tr |

| Mass Spectrometer | Electron Ionization (EI) at 70 eV | dergipark.org.tr |

| Mass Range | m/z 35-450 | dergipark.org.tr |

Integration with High-Throughput Sequencing for Microbial Community Analysis

Understanding the role of this compound in biological systems often requires correlating its presence and abundance with the microbial communities that may produce or be influenced by it. The integration of analytical chemistry with high-throughput sequencing technologies provides a powerful approach to unravel these complex interactions.

High-throughput sequencing of marker genes, such as the 16S rRNA gene for bacteria and the Internal Transcribed Spacer (ITS) region for fungi, allows for the comprehensive characterization of microbial community composition and diversity within a given environment. mdpi.comfrontiersin.org This technique generates vast amounts of sequencing data that reveal the relative abundance of different microbial taxa.

By simultaneously analyzing the volatile compound profile (including this compound) using methods like GC-MS and the microbial community structure through sequencing, researchers can establish correlations. For instance, studies have shown that the abundance of certain bacterial or fungal genera can be positively or negatively correlated with the concentration of specific volatile compounds, including esters similar to this compound. nih.govnih.gov

For example, research on fermented minced peppers and wine has demonstrated that the succession of microbial communities throughout the fermentation process directly impacts the profile of volatile compounds, including various esters that contribute to the final aroma. nih.govnih.gov In a study on Passiflora ligularis fruit juice, the abundance of the bacterial phylum Firmicutes showed a positive correlation with volatile metabolites, while Proteobacteria had a negative correlation. mdpi.com Similarly, the fungal phylum Ascomycota was positively correlated with volatile flavor metabolites. mdpi.com

Statistical methods such as Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) and Spearman correlation analysis are employed to identify significant relationships between microbial taxa and specific volatile compounds like this compound. nih.gov These analyses can help pinpoint key microorganisms that may be responsible for the production or transformation of this compound.

Table 2: Research Findings on Microbial Correlation with Volatile Esters

| Microbial Genus/Phylum | Correlation with Esters/Volatiles | Food/Environment Studied | Reference |

|---|---|---|---|

| Hanseniaspora | Positive correlation with esters | Wine | nih.gov |

| Candida | Positive correlation with esters | Wine | nih.gov |

| Lactococcus | Positive correlation with esters | Wine | nih.gov |

| Firmicutes | Positive correlation with volatile metabolites | Passiflora ligularis fruit juice | mdpi.com |

| Ascomycota | Positive correlation with volatile metabolites | Passiflora ligularis fruit juice | mdpi.com |

| Pedobacter | Positive correlation with citronellal (B1669106) | Sichuan black tea | nih.gov |

This integrated approach provides a holistic view of the ecosystem, linking the chemical phenotype (the volatilome) with the microbial genotype (the microbiome), thereby advancing our understanding of the biological roles of compounds like this compound.

Synthetic Approaches and Process Research

Chemosynthetic Pathways

Traditional organic chemistry provides robust methods for the synthesis of esters like citronellyl isovalerate, primarily through esterification reactions.

The most common chemosynthetic route to this compound is the Fischer-Speier esterification of citronellol (B86348) with isovaleric acid. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and optimization strategies are crucial to drive the equilibrium towards the product side to achieve high yields.

Key optimization parameters include:

Catalyst Loading: The concentration of the acid catalyst influences the reaction rate. While a higher concentration can accelerate the reaction, it can also lead to undesirable side reactions, such as dehydration of the citronellol.

Temperature: Increasing the reaction temperature generally increases the rate of esterification. However, excessive heat can promote side reactions and decomposition of the terpene alcohol.

Reactant Molar Ratio: Using an excess of one reactant, typically the less expensive one (either the alcohol or the acid), can shift the equilibrium to favor ester formation.

Water Removal: As water is a byproduct of the reaction, its continuous removal (e.g., through azeotropic distillation with a solvent like toluene (B28343) using a Dean-Stark apparatus) is a critical optimization technique that drives the reaction to completion according to Le Chatelier's principle.

Modern approaches to reaction optimization, such as Bayesian optimization, can be employed to efficiently explore the multidimensional parameter space (e.g., temperature, catalyst load, concentration) to find the optimal conditions for yield and purity with a reduced number of experiments. nih.govucla.edu

Achieving high purity is essential for research-grade this compound, as impurities can significantly alter its organoleptic and physicochemical properties. The primary purification method following synthesis is fractional distillation . This technique separates compounds based on their boiling points. This compound has a boiling point of approximately 237°C at atmospheric pressure, which allows for its separation from lower-boiling starting materials like isovaleric acid and higher-boiling residues.

For achieving exceptionally high purity, silica (B1680970) gel chromatography is often employed as a secondary step. This method separates the target ester from any remaining unreacted citronellol or non-volatile byproducts formed during the acid-catalyzed reaction. The choice of solvent system (eluent) is optimized to ensure a clear separation of the desired compound from impurities.

Synthesis of Structural Analogs for Structure-Activity Relationship Studies

The synthesis of structural analogs of this compound is essential for conducting structure-activity relationship (SAR) studies. SAR studies help to understand how modifications to the chemical structure, such as changing the length or branching of the ester chain, affect its properties, particularly its odor profile.

The enzymatic synthesis routes described above are highly suitable for creating a library of citronellyl ester analogs. By reacting citronellol with a variety of carboxylic acids (or their vinyl esters), a series of compounds can be efficiently produced. For example, analogs such as citronellyl formate, citronellyl acetate (B1210297), citronellyl propionate, and citronellyl butyrate (B1204436) can be synthesized to study the effect of the acyl group's size on the final aroma. scielo.brthegoodscentscompany.com

A study systematically synthesizing a series of citronellyl esters with linear acylating agents from propionic acid (C3) to stearic acid (C18) using Novozym® 435 demonstrated a versatile platform for creating such analogs. scielo.br By comparing the physicochemical and sensory properties of these analogs, researchers can establish relationships between chemical structure and olfactory perception. For instance, shorter-chain esters often impart more fruity and floral notes, while longer chains may introduce waxy or fatty characteristics.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Refractive Index (@20°C) | Reference |

|---|---|---|---|---|---|

| Citronellyl Formate | C11H20O2 | 184.28 | 235 | 1.443 - 1.449 | scentree.conih.gov |

| Citronellyl Acetate | C12H22O2 | 198.30 | 229 | 1.440 - 1.450 | thegoodscentscompany.comnih.gov |

| This compound | C15H28O2 | 240.38 | 237 | 1.443 - 1.453 | thegoodscentscompany.com |

Biotechnological and Metabolic Engineering Applications

Engineered Biological Systems for Terpene Production

The industrial production of terpene esters like citronellyl isovalerate is increasingly shifting from traditional chemical synthesis to more sustainable and environmentally friendly biotechnological methods. Metabolic engineering of microorganisms offers a promising platform for the high-yield production of these valuable compounds.

Genetic Modification of Microorganisms for Enhanced Yields

The microbial synthesis of terpenes, the precursors to this compound, primarily relies on two key metabolic pathways: the mevalonate (B85504) (MVA) pathway, typically found in eukaryotes, and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, common in bacteria. Researchers have successfully engineered various microorganisms, including Escherichia coli and Saccharomyces cerevisiae, to enhance the production of terpenes.

Strategies for genetic modification often involve the overexpression of key enzymes in these pathways to increase the flux of precursor molecules. For instance, in S. cerevisiae, which is generally regarded as safe (GRAS), the endogenous MVA pathway can be manipulated to boost the production of geranyl pyrophosphate (GPP), a direct precursor to citronellol (B86348). Subsequent esterification with isovaleric acid, another metabolite that can be produced microbially, leads to the formation of this compound.

While direct research on the genetic modification for enhanced this compound production is limited, studies on similar citronellyl esters provide valuable insights. The following table summarizes key findings from research on the enzymatic synthesis of other citronellyl esters, which can inform strategies for this compound production.

| Ester | Microorganism/Enzyme | Key Findings |

| Citronellyl Acetate (B1210297) | Black cumin seedling lipase (B570770) | Achieved a 76.32% yield in 72 hours. icm.edu.plbibliotekanauki.pl |

| Citronellyl Butyrate (B1204436) | Rhizopus sp. lipase | Yields of 95-100% were achieved through direct esterification. researchgate.net |

These studies highlight the potential of enzymatic synthesis and provide a basis for developing genetically modified microorganisms with enhanced lipase or alcohol acetyltransferase (AAT) activity for efficient this compound production.

Optimization of Fermentation Parameters for Bioproduction

Optimizing fermentation conditions is crucial for maximizing the yield and productivity of this compound in microbial systems. Key parameters that influence the efficiency of bioproduction include temperature, pH, substrate concentration, and the choice of solvent in biphasic systems.

Research on the enzymatic synthesis of other citronellyl esters has demonstrated the importance of these parameters. For example, in the production of citronellyl acetate, the optimal temperature was found to be 41°C, and the ideal substrate concentration was 0.25 M for both citronellol and geranyl acetate. icm.edu.plbibliotekanauki.pl Similarly, the synthesis of citronellyl butyrate was optimized at 45°C with equimolar concentrations of the substrates. researchgate.net

The choice of solvent is another critical factor, particularly in systems using isolated enzymes. In the synthesis of citronellyl acetate, n-hexane was identified as the most suitable organic solvent. icm.edu.plbibliotekanauki.pl The optimization of these parameters is essential to create a favorable environment for the microbial host and the enzymatic reactions, leading to higher titers of the desired product.

The following table outlines key fermentation parameters and their impact on the production of related citronellyl esters, offering a guide for the optimization of this compound bioproduction.

| Parameter | Optimal Value/Condition | Impact on Production |

| Temperature | 41-45°C | Affects enzyme activity and microbial growth. icm.edu.plbibliotekanauki.plresearchgate.net |

| Substrate Concentration | 0.25 M (equimolar) | High concentrations can be inhibitory. icm.edu.plbibliotekanauki.plresearchgate.net |

| Enzyme Concentration | 0.25 g in 5 mL | Higher concentrations can increase reaction rates. bibliotekanauki.pl |

| Reaction Time | 72 hours | Sufficient time is needed to reach maximum yield. icm.edu.plbibliotekanauki.pl |

| Solvent | n-hexane | Affects substrate solubility and enzyme stability. icm.edu.plbibliotekanauki.pl |

Research into Novel Repellent Compounds Based on Natural Esters

There is a growing demand for effective and safe alternatives to synthetic insect repellents like DEET. Natural compounds, including esters derived from plants, are being investigated for their repellent properties. While direct studies on the insect repellent activity of this compound are not widely available, research on related compounds such as citronellol, citronellal (B1669106), and other natural esters provides strong indications of its potential in this area.

Citronella oil, which contains significant amounts of citronellol and citronellal, has a long history of use as a mosquito repellent. nih.govmedicalnewstoday.comnih.gov Studies have shown that derivatives of citronellal can offer protection comparable to DEET. nih.gov The repellent efficacy of these compounds is often attributed to their volatility and interaction with insect olfactory receptors.

The following table summarizes the repellent activity of compounds structurally related to this compound against various insects.

| Compound | Insect Species | Repellency Findings |

| Citronellal Derivatives | Aedes albopictus | Reached 95% repellency at a concentration of 0.1%. nih.gov |

| Citronella Oil | Mosquitoes | Effective, but with a shorter protection time than DEET unless combined with a fixative like vanillin. researchgate.net |

| Geraniol | Mosquitoes | Demonstrated significantly more repellent activity than citronella or linalool. nih.gov |

The ester functional group in this compound may influence its volatility and persistence, potentially offering a longer duration of repellent activity compared to its parent alcohol, citronellol. Further research is needed to directly evaluate the repellent efficacy of this compound against a range of insect pests.

Investigation of Antimicrobial Activity Mechanisms in Non-Human Systems

Terpenoids and their esters are known to possess antimicrobial properties, making them potential candidates for applications in agriculture and food preservation. While specific studies on the antimicrobial mechanism of this compound are limited, research on related compounds like citronellol and other essential oil components provides insights into their potential modes of action against bacteria and fungi.

The primary mechanism of antimicrobial action for many essential oil components is the disruption of the microbial cell membrane. nih.govnih.gov These lipophilic compounds can partition into the lipid bilayer of the cell membrane, increasing its permeability and leading to the leakage of intracellular components such as ions, ATP, and nucleic acids. nih.govnih.gov This disruption of membrane integrity ultimately results in cell death.

Studies on citronellol have shown its effectiveness against both Gram-positive and Gram-negative bacteria, with the primary mode of action being the disruption of the bacterial membrane. nih.govnih.gov Changes in membrane hydrophobicity and surface charge have been observed following exposure to citronellol. nih.govnih.gov

In fungi, the cell wall is a primary target for antimicrobial agents. researchgate.netmdpi.com While direct evidence for this compound is lacking, other antifungal compounds are known to inhibit the synthesis of essential cell wall components like β-(1,3)-glucan and chitin, leading to a weakened and osmotically unstable cell wall. researchgate.netmdpi.com

The following table summarizes the known antimicrobial mechanisms of compounds related to this compound.

| Compound | Target Organism(s) | Mechanism of Action |

| Citronellol | Escherichia coli, Staphylococcus aureus | Disruption of cell membrane integrity, leading to increased permeability and leakage of intracellular contents. nih.govnih.gov |

| Essential Oil Components (general) | Bacteria | Interaction with the cell membrane, altering its fluidity and permeability. |

| Various Antifungals | Fungi | Inhibition of cell wall synthesis (e.g., β-(1,3)-glucan, chitin). researchgate.netmdpi.com |

Further investigation is required to elucidate the specific mechanisms by which this compound exerts its antimicrobial effects on various non-human pathogens. Understanding these mechanisms is crucial for developing its potential applications in areas such as crop protection and food safety.

Future Research Directions and Emerging Paradigms

Elucidation of Undiscovered Biosynthetic Enzymes and Gene Clusters

The biosynthesis of citronellyl isovalerate proceeds from the terpenoid backbone, which is then esterified. However, the specific enzymes and genetic architecture controlling its complete synthesis are not fully elucidated. A significant frontier in this area is the discovery of novel enzymes and the gene clusters that orchestrate their expression.

Terpenoid biosynthesis involves enzymes like terpene synthases (TPSs) and cytochrome P450s (CYPs), which are often located in physical gene clusters within a plant's genome. nih.govresearchgate.netmdpi.com These clusters, sometimes described as operon-like, are thought to facilitate the efficient production of specialized metabolites by ensuring the co-regulation and co-localization of necessary enzymes. nih.govfrontiersin.org The identification of such clusters is crucial, as they represent a complete set of genetic instructions for producing a specific compound.

Genome mining has become a powerful tool for this discovery process. By scanning sequenced genomes for genes encoding core enzymes, such as terpene cyclases (TCs) and nonribosomal peptide synthetases (NRPSs), researchers can uncover novel biosynthetic pathways. nih.govfrontiersin.org This approach has revealed that the genetic potential for producing complex metabolites is vast and largely untapped. frontiersin.orguni-hannover.de For instance, research in tobacco has identified numerous metabolic gene clusters potentially involved in terpenoid biosynthesis, highlighting that many pathways remain to be characterized. nih.govmdpi.com Future research will likely apply these genome mining strategies to plants known to produce this compound or similar esters to pinpoint the specific TPS, acyltransferases, and other modifying enzymes responsible for its creation. The discovery of these enzymes and their corresponding gene clusters is a critical step toward understanding and engineering the biosynthesis of this valuable aroma compound.

Advanced Metabolomic and Proteomic Profiling for Pathway Discovery

To fully understand and engineer the biosynthesis of this compound, a systems-level view of the cellular machinery is required. Advanced analytical techniques, specifically metabolomics and proteomics, are providing unprecedented insights into the complex metabolic networks within organisms. nih.gov

Metabolomic profiling allows for the comprehensive identification and quantification of a wide range of metabolites in a biological sample. creative-proteomics.com This "metabolic fingerprinting" can reveal the subtle downstream effects of genetic or environmental changes, helping to map out biosynthetic routes and identify pathway intermediates. nih.govcreative-proteomics.com Untargeted metabolomics, in particular, offers a broad view of the metabolome, facilitating the discovery of novel compounds and pathways. creative-proteomics.com

By integrating these 'omic' approaches, researchers can build a more complete picture of the this compound biosynthetic pathway. This knowledge is essential for identifying rate-limiting steps and informing metabolic engineering strategies aimed at enhancing production.

Exploration of Novel Ecological Interactions and Signaling Roles

Volatile organic compounds (VOCs) like this compound are central to the chemical language of ecosystems. nih.gov Plants release complex blends of these molecules to mediate interactions with a wide array of organisms, including pollinators, herbivores, and microbes. nih.govnih.govmdpi.com While the pleasant aroma of this compound is appreciated by humans, its primary functions in nature are ecological.

A key role of floral volatiles is the attraction of pollinators, which is often a highly specific interaction that ensures efficient pollen transfer. nih.govresearchgate.net The unique chemical signature of a flower's scent, composed of many different VOCs, helps pollinators distinguish between plant species. mdpi.com Furthermore, some plants emit volatiles in response to herbivore damage, which can serve as a distress signal to attract the natural enemies of the attacking insects. nih.govresearchgate.net

This compound has been identified as a component of the chemical signals used by some insects, such as certain species of wasps and hornets. pherobase.comescholarship.org In social insects, volatile pheromones are critical for communication, conveying information related to alarm, colony cohesion, and defense. academie-sciences.fr The presence of this compound and related esters like citronellyl acetate (B1210297) in these systems suggests a potential signaling role. academie-sciences.frrsc.org Recent research has also uncovered that metabolites produced by gut microbiota can act as signaling molecules through odorant receptors in the host, with isovalerate itself being identified as one such signaling molecule in enterochromaffin cells. nih.gov

Future research will delve deeper into these ecological roles, seeking to understand how this compound functions as a specific signal in plant-insect interactions, its potential as a pheromone or allomone, and its involvement in microbial signaling. This exploration could reveal new applications for the compound in agriculture, such as in pest management through "push-pull" strategies. researchgate.net

Development of Sustainable Bioproduction Platforms

The traditional sourcing of many flavor and fragrance compounds through chemical synthesis or extraction from natural sources faces challenges related to sustainability and consumer preference for "natural" products. acs.orgnih.gov This has driven significant interest in developing sustainable bioproduction platforms using metabolic engineering and biotechnology. nih.govmdpi.com Microbial cell factories, such as Escherichia coli and Saccharomyces cerevisiae, offer a promising and sustainable alternative for the production of terpenoids and their derivatives. acs.orgtudelft.nl

Metabolic engineering allows for the targeted modification of an organism's metabolism to enhance the production of a desired compound. nih.gov This can involve introducing genes from other organisms (heterologous expression), up-regulating key enzymes in a pathway, or blocking competing metabolic pathways to channel precursors toward the product of interest. nih.govmdpi.com For terpenoid production, this often involves engineering the native mevalonate (B85504) (MVA) or 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways. nih.gov

The enzymatic synthesis of esters like this compound is another avenue for sustainable production. researchgate.net Biotransformations, where enzymes or whole cells are used to catalyze specific chemical reactions, can produce high yields of a target compound from a given substrate. nih.gov This approach is appealing because products from such processes can often be labeled as "natural." mdpi.com Research has demonstrated the successful enzymatic synthesis of related compounds like citronellyl butyrate (B1204436), optimizing reaction conditions to achieve high molar conversion rates. researchgate.net

Future efforts will focus on optimizing these microbial and enzymatic platforms for the high-titer production of this compound. This involves not only pathway engineering but also optimizing fermentation conditions and developing efficient downstream processing to isolate the final product.

Computational Modeling and In Silico Pathway Prediction

The complexity of metabolic networks makes their rational engineering a significant challenge. Computational modeling and in silico (computer-based) tools have become indispensable for navigating this complexity and designing effective metabolic engineering strategies. nih.govnih.gov These approaches allow researchers to simulate the behavior of metabolic pathways, predict the effects of genetic modifications, and identify optimal targets for intervention before conducting costly and time-consuming lab experiments. nih.govmdpi.com

In silico gene and pathway prediction tools are also vital for discovering the genetic basis of natural product biosynthesis. nih.gov By scanning genome and transcriptome data for conserved protein domains and expression patterns, it is possible to identify candidate genes involved in specific metabolic pathways, such as those for terpenoids. nih.govnih.gov While predicting the exact function of specialized enzymes like terpene synthases remains challenging, these computational methods effectively narrow down the list of candidates for experimental validation. nih.gov As computational algorithms and models become more sophisticated, they will play an increasingly central role in both the discovery of new biosynthetic pathways and the rational design of synthetic ones. mdpi.comskku.edu

Q & A

Q. What analytical methods are recommended for identifying and quantifying citronellyl isovalerate in complex matrices?

this compound can be identified using Gas Chromatography-Mass Spectrometry (GC-MS) due to its characteristic EI-B spectrum, which provides unique fragmentation patterns (e.g., molecular ion at m/z 240 and diagnostic peaks). Quantification requires calibration with pure standards and optimization of column polarity to resolve co-eluting esters like geranyl isovalerate . For matrices with diurnal variation (e.g., plant extracts), time-series sampling coupled with GC-MS is critical to account for fluctuations in concentration .

Q. How can researchers experimentally determine the LogP value of this compound, given discrepancies in predicted values?